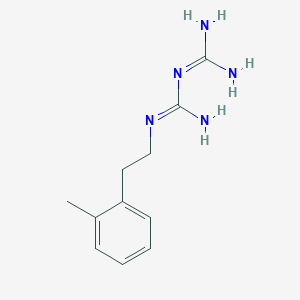

N1-(2-(2-Methylphenyl)ethyl)-biguanide

説明

Structure

3D Structure

特性

IUPAC Name |

1-(diaminomethylidene)-2-[2-(2-methylphenyl)ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5/c1-8-4-2-3-5-9(8)6-7-15-11(14)16-10(12)13/h2-5H,6-7H2,1H3,(H6,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVATAVYSCWPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCN=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N1 2 2 Methylphenyl Ethyl Biguanide and Analogs

General Synthetic Approaches for Biguanide (B1667054) Core Structures

The formation of the biguanide backbone is typically achieved through addition reactions involving either amine or guanidine (B92328) precursors. researchgate.netbeilstein-journals.org These routes offer versatility in accessing a wide range of substituted biguanides. scholaris.ca

One of the most direct and widely utilized methods for synthesizing N-substituted biguanides is the addition of amines to cyanoguanidines (also known as dicyandiamide). beilstein-journals.orgnih.gov This pathway is advantageous due to the ready availability and low cost of cyanoguanidine. beilstein-journals.org The reaction involves the nucleophilic attack of a primary or secondary amine on the nitrile group of the cyanoguanidine. scholaris.ca This process typically requires activation through protonation of the nitrile group, and thus is often carried out under acidic conditions, for instance, by heating the amine hydrochloride salt with cyanoguanidine. scholaris.canih.gov The reaction can be performed by direct fusion of the reactants at high temperatures (180–200 °C) or by heating in a polar solvent like alcohol. nih.gov

A related approach involves the reaction of amines with dicyanamide salts, such as sodium dicyanamide. beilstein-journals.orgnih.gov This method is particularly useful for creating symmetrically substituted biguanides by using two equivalents of an amine, or for a stepwise synthesis of unsymmetrical biguanides by adding different amines sequentially. scholaris.canih.gov

| Starting Material | Reactant | Key Conditions | Product Scope |

| Cyanoguanidine | Amine Hydrochloride | Heating (solvent or neat), Acidic pH scholaris.ca | N-monosubstituted or unsymmetrical biguanides scholaris.ca |

| Sodium Dicyanamide | 2 eq. Amine | Acidic conditions | Symmetrical or unsymmetrical biguanides scholaris.canih.gov |

An alternative set of strategies for building the biguanide core starts with a guanidine derivative, which then reacts with various electrophilic partners. researchgate.netnih.gov The addition of a guanidine to a carbodiimide is an effective method for producing highly substituted, unsymmetrical biguanides. scholaris.canih.gov This reaction can proceed under mild conditions, sometimes at room temperature, to afford the desired products in high yields. nih.gov

The reaction between guanidines and cyanamides represents one of the earliest methods for biguanide synthesis, though it often requires harsher conditions and may result in lower yields compared to the carbodiimide route. nih.gov Another pathway involves the condensation of guanidine with (iso)urea or (iso)thiourea derivatives. These methods are particularly valuable for accessing "biguanide-like" heterocyclic structures or for specific substitution patterns not easily achieved through other means. nih.gov

Specific Synthesis Protocols for N1-(2-(2-Methylphenyl)ethyl)-biguanide

The synthesis of this compound is efficiently accomplished using modern adaptations of the general methods described above, particularly through the reaction of its corresponding primary amine with dicyandiamide (B1669379).

The classical approach to synthesizing N1-aralkyl biguanides involves the condensation of an appropriate amine salt with dicyandiamide (1-cyanoguanidine). umich.edu This reaction is typically performed by heating the primary amine hydrochloride, in this case, 2-(2-methylphenyl)ethylamine hydrochloride, with dicyandiamide. umich.edunih.gov The process can be conducted by heating the mixture in a suitable solvent or under neat conditions at temperatures ranging from 120-150 °C. umich.edu The reaction proceeds via the acid-catalyzed addition of the primary amine to the cyano group of dicyandiamide. scholaris.ca

To improve reaction times and yields, microwave-assisted organic synthesis has been successfully applied to the preparation of biguanides. scholaris.canih.gov For the synthesis of this compound dihydrochloride, a modified version of Mayer's method is highly effective. nih.gov The reaction is carried out by adding the primary amine, 2-(2-methylphenyl)ethylamine, to a solution of dicyandiamide in a dry solvent such as acetonitrile. nih.gov The addition of trimethylsilyl chloride (TMSCl) activates the reaction, which is then heated using microwave irradiation. nih.govresearchgate.net This method is noted for its efficiency, often yielding the desired product in a short timeframe and with high purity. scholaris.canih.gov

A specific protocol involves irradiating a mixture of 2-(2-methylphenyl)ethylamine, dicyandiamide, and TMSCl in dry acetonitrile at 130°C for 10 minutes, which affords this compound dihydrochloride in high yield. nih.gov

| Method | Temperature | Time | Solvent | Yield | Reference |

| Microwave-Assisted | 130°C | 10 min | Acetonitrile | 85% | nih.gov |

| Conventional Heating | 120-150°C | Several hours | Varies (or neat) | Varies | umich.edu |

Strategies for Structural Modification and Analog Generation

Aryl Moiety Substitutions and their Synthetic Pathways

Modifications to the aryl moiety of biguanide derivatives are a primary strategy for optimizing their biological activities. The synthesis of these analogs typically involves the reaction of a correspondingly substituted phenylethylamine with a cyanoguanidine source.

A common and efficient method for preparing biguanide analogs is the microwave-assisted synthesis from the relevant primary amine and dicyandiamide. nih.gov This reaction is often facilitated by an activating agent such as trimethylsilyl chloride (TMSCl). nih.gov For instance, analogs with various substituents on the phenyl ring, including halogens (like chloro) and other alkyl groups (like methyl), have been synthesized to assess their effects on biological targets. nih.gov The general synthetic scheme involves the dropwise addition of TMSCl to a mixture of the substituted amine and dicyandiamide in a dry solvent like acetonitrile, followed by microwave irradiation. nih.gov

The synthesis of N1-aryl biguanides can also be achieved through other established routes, such as the reaction of amines with arylcyanoguanidines, which can be catalyzed by Lewis acids like iron(III) chloride to improve reaction rates and yields. nih.govscholaris.ca Another classical method involves the direct fusion of amine hydrochlorides with cyanoguanidine at high temperatures (180–200 °C). beilstein-journals.org

Below is a table summarizing the synthesis of various aryl-substituted biguanide analogs.

| Compound | Aryl Moiety | Starting Amine | Synthetic Method | Yield (%) | Reference |

| 1 | 2-Methylphenyl | 2-(2-Methylphenyl)ethylamine | Microwave-assisted reaction with dicyandiamide and TMSCl | - | nih.gov |

| 2 | Phenyl | Phenethylamine | Microwave-assisted reaction with dicyandiamide and TMSCl | - | nih.gov |

| 3 | 2-Chlorophenyl | 2-(2-Chlorophenyl)ethylamine | Microwave-assisted reaction with dicyandiamide and TMSCl | - | nih.gov |

| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)ethylamine | Microwave-assisted reaction with dicyandiamide and TMSCl | 84% | nih.gov |

| 5 | Phenyl | Aniline | Reaction with dicyandiamide and HCl | 84% | scholaris.ca |

Alkylene Linker Homologation and Derivatization

Altering the alkylene linker that connects the aryl group to the biguanide moiety is another key strategy for structural modification. This includes changing the length of the chain (homologation) or introducing branches or other functional groups. The synthesis of such analogs follows similar principles, starting from an amine with the desired linker structure.

For example, the synthesis of biguanides with different alkyl chain lengths can be achieved by reacting the corresponding alkylamine hydrochloride with cyanoguanidine. beilstein-journals.org The reaction conditions, such as direct fusion or heating in a solvent, can be adapted for these substrates. beilstein-journals.org While specific examples focusing solely on the homologation of the this compound linker are not detailed in the provided sources, the general synthetic routes for N-alkyl biguanides are well-established and applicable. nih.govbeilstein-journals.orgnih.gov One of the earliest methods involves the direct fusion of a mixture of cyanoguanidine and an amine salt at temperatures between 135–165 °C. beilstein-journals.org More recently, higher temperatures (180-200 °C) have been used to achieve good yields in shorter reaction times. beilstein-journals.org

Modification of the Biguanide Moiety

Direct modification of the biguanide moiety itself allows for the exploration of bioisosteric replacements and the introduction of diverse functionalities. Biguanides are known precursors for various nitrogen-containing heterocycles, such as 1,3,5-triazines. nih.govmdpi.com

The synthesis of 1,3,5-triazine derivatives can be accomplished through a one-pot reaction involving a biguanide hydrochloride, an ester, and a base like sodium methoxide in methanol. mdpi.com This transformation effectively replaces the open-chain biguanide structure with a cyclic triazine core, offering a significant structural and electronic departure from the parent compound.

Another approach to modifying the biguanide structure is through N-arylation, which can be catalyzed by copper. scholaris.ca This allows for the introduction of additional aryl groups onto the biguanide nitrogens. Furthermore, functionalization at the N1 position can be achieved via nucleophilic substitution reactions, for example, by reacting the biguanide with various aryl chlorides in the presence of a base. scholaris.ca Bioisosteric replacement of the biguanide group with a guanidine group has also been explored as a strategy to modulate activity. nih.gov

Design and Synthesis of Biguanide-PROTAC Conjugates

A novel and sophisticated strategy for leveraging the biguanide scaffold is the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). mdpi.comresearchgate.net Biguanide-PROTACs are bifunctional molecules that link a biguanide moiety to a ligand for an E3 ubiquitin ligase via a spacer. mdpi.comresearchgate.netnih.gov This design aims to induce the degradation of specific target proteins. mdpi.com

The synthesis of these conjugates involves a multi-step process. First, biguanide derivatives are synthesized, often through the condensation of a primary amine with dicyandiamide in the presence of trimethylsilyl chloride, achieving yields of 70% to 89%. biorxiv.orgbiorxiv.org These biguanide motifs are then coupled to a linker and an E3 ligase ligand (such as ligands for Cereblon (CRBN) or Von Hippel-Lindau (VHL) proteins) using various chemical reactions like peptide coupling or copper-catalyzed coupling. mdpi.combiorxiv.orgbiorxiv.org The nature and length of the linker are critical factors in the efficacy of the resulting PROTAC. researchgate.net

The general synthetic scheme for Biguanide-PROTACs can be summarized in two main steps:

Amide Coupling: Reaction of an E3 ligase ligand containing a carboxylic acid with a linker containing an amine, using coupling agents like HATU and a base like DIPEA in DMF. mdpi.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "click" reaction between the linker-ligand conjugate (bearing an alkyne) and a biguanide derivative (bearing an azide), catalyzed by CuI and a reducing agent like sodium L-ascorbate in DMF. mdpi.com

This modular synthesis allows for the creation of a library of compounds with different biguanide motifs, linkers, and E3 ligase ligands to explore structure-activity relationships. biorxiv.orgbiorxiv.org

Synthesis of Organometallic Biguanide Complexes

The biguanide functional group, with its multiple nitrogen atoms, acts as an excellent bidentate ligand for coordinating with transition metals. nih.govnih.govmdpi.com The synthesis of organometallic biguanide complexes has been extensively studied, leading to a variety of stable complexes with metals such as copper(II), cobalt(II/III), nickel(II), and zinc(II). nih.govmdpi.comresearchgate.netnih.gov

The general synthetic methodology involves reacting a biguanide salt, such as the hydrochloride salt, with a corresponding metal salt in a suitable solvent, often methanol or water. mdpi.comnih.gov The reaction is typically carried out under reflux or stirring at room temperature, and a base like sodium hydroxide may be added to neutralize the reaction mixture and facilitate complex formation. mdpi.comnih.gov The resulting metal complexes can often be isolated as crystals by slow evaporation of the solvent. mdpi.comresearchgate.net

For example, a copper(II) complex can be synthesized by mixing a methanolic solution of metformin (B114582) hydrochloride with copper(II) chloride, neutralizing with NaOH, and refluxing the mixture. mdpi.com Similarly, cobalt complexes have been prepared by reacting metformin hydrochloride with cobalt(II) chloride. mdpi.com The stoichiometry of the reactants (metal-to-ligand ratio) and the reaction conditions can influence the final structure of the complex, leading to different coordination geometries, such as octahedral or square pyramidal. mdpi.comresearchgate.net

The table below provides examples of synthesized biguanide-metal complexes.

| Complex Formula | Metal Ion | Ligand | Synthetic Conditions | Crystal System | Reference |

| [Co(Met)₃][CoCl₄]Cl·3H₂O | Co(III), Co(II) | Metformin (Met) | Metformin·HCl, CoCl₂·6H₂O, NaOH, Methanol, Reflux | - | mdpi.com |

| [(Cu(Met)Cl)₂-μ-Cl₂] | Cu(II) | Metformin (Met) | Metformin·HCl, CuCl₂·6H₂O, NaOH, Methanol, Reflux | Monoclinic | mdpi.com |

| [Co(C₄H₁₁N₅)₃]Cl₂·2H₂O | Co(II) | Metformin | Metformin·HCl, CoSO₄·7H₂O, NaOH, Water, Stirring | Monoclinic | researchgate.netnih.gov |

| [Ni(C₄H₁₁N₅)(C₄H₁₀N₅)]Cl·H₂O | Ni(II) | Metformin | Metformin·HCl, NiSO₄·6H₂O, NaOH, Water, Stirring | Monoclinic | researchgate.netnih.gov |

| [Zn(C₄H₁₂N₅)Cl₃] | Zn(II) | Metformin | Metformin·HCl, ZnCl₂, NaOH, Water, Stirring | Monoclinic | researchgate.netnih.gov |

These organometallic complexes are of interest not only for their structural diversity but also for their potential applications as catalysts and as therapeutic agents, where the metal center can modulate the biological activity of the biguanide ligand. nih.govresearchgate.net

Advanced Characterization and Structural Elucidation of N1 2 2 Methylphenyl Ethyl Biguanide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of N1-(2-(2-Methylphenyl)ethyl)-biguanide and its derivatives. These techniques provide valuable information about the connectivity of atoms, functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of biguanide (B1667054) derivatives. Generally, in ¹³C NMR spectra of biguanides, the carbon atoms of the biguanide group show specific signals between 158 and 165 ppm. beilstein-journals.org The proton (¹H) NMR spectra typically exhibit signals for N-H protons in the range of 6.8–7.5 ppm. beilstein-journals.org

For the closely related analog, 2-(4-methylphenyl)ethylbiguanide dihydrochloride, detailed NMR data has been reported. nih.gov The ¹H NMR spectrum shows characteristic signals for the methyl protons, the ethyl chain protons, and the aromatic protons. nih.gov The ¹³C NMR spectrum provides further structural confirmation with signals for the methyl carbon, the ethyl carbons, the aromatic carbons, and the carbons of the biguanide moiety. nih.gov

Table 1: NMR Data for 2-(4-methylphenyl)ethylbiguanide dihydrochloride nih.gov

| Type | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H NMR | 2.30 (s, 3H) | -CH₃ |

| 2.94 (t, J=7.6 Hz, 2H) | -CH₂-Ar | |

| 3.58 (t, J=7.6 Hz, 2H) | -NH-CH₂- | |

| 7.14 (d, J=8.4 Hz, 2H) | Aromatic CH | |

| 7.29 (d, J=8.4 Hz, 2H) | Aromatic CH | |

| ¹³C NMR | 21.1 | -CH₃ |

| 34.4 | -CH₂-Ar | |

| 45.4 | -NH-CH₂- | |

| 129.7 | Aromatic CH | |

| 130.4 | Aromatic CH | |

| 135.5 | Aromatic C-CH₃ | |

| 137.6 | Aromatic C-CH₂ | |

| 153.7 | Biguanide C |

Note: Data presented is for the 4-methylphenyl analog as detailed spectroscopic data for the 2-methylphenyl derivative was not available in the searched sources.

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of biguanide compounds. For this compound, Direct Analysis in Real Time Mass Spectrometry (DART-MS) has been utilized. The analysis of 2-(2-methylphenyl)ethylbiguanide dihydrochloride showed a calculated mass-to-charge ratio (m/z) for the protonated molecule [M-2Cl-H]⁺ of 220, which was confirmed by the experimental finding of m/z 220. nih.gov This confirms the molecular formula of the free base as C₁₁H₁₇N₅.

Table 2: Mass Spectrometry Data for this compound nih.gov

| Compound | Technique | Calculated m/z [M-2Cl-H]⁺ | Found m/z |

|---|

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Biguanide derivatives exhibit characteristic absorption bands in their IR spectra. Generally, these include a strong band for N-H bond vibrations in the range of 3100–3400 cm⁻¹, a strong band corresponding to the C=N vibration between 1480–1660 cm⁻¹, and a sharp absorption peak of medium intensity in the 1150–1170 cm⁻¹ range. beilstein-journals.orgnih.gov For instance, the IR spectrum of phenformin hydrochloride, a related biguanide, shows these characteristic peaks. nist.gov

Table 3: General IR Absorption Bands for Biguanides beilstein-journals.orgnih.gov

| Wavenumber Range (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| 3100–3400 | N–H stretching | Strong |

| 1480–1660 | C=N stretching | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Neutral biguanide typically shows a maximum absorption at around 234 nm, which corresponds to a π–π* transition. nih.gov Upon protonation, this peak experiences a hypsochromic (blue) shift to approximately 210 nm. nih.gov For example, the related compound metformin (B114582) exhibits a maximum absorption wavelength (λmax) at around 550 nm in certain assays. researchgate.net

Table 4: General UV-Vis Absorption for Biguanides nih.gov

| Compound State | Maximum Absorption (λmax) | Transition |

|---|---|---|

| Neutral Biguanide | ~234 nm | π–π* |

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic techniques provide valuable data on molecular connectivity and functional groups, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

The crystal structures of several biguanide derivatives have been determined, providing insight into their molecular geometry and intermolecular interactions. For instance, single-crystal X-ray diffraction of alkylbiguanide derivatives revealed that the double bonds are positioned between C1 and N1, and C2 and N5. acs.orgnih.gov Protonation is favored on the imino groups due to n-π conjugation. acs.orgnih.gov

In the crystal structures of metal complexes with biguanides, such as those with metformin, the biguanide ligand can coordinate to the metal center in a bidentate fashion through the nitrogen atoms. mdpi.comresearchgate.net For example, the crystal structure of a copper-metformin complex, [(Cu(Met)Cl)₂-μ-Cl₂], shows a dimeric structure where two copper atoms are bridged by two chloride ligands, and each copper is also coordinated to a metformin molecule. mdpi.com The analysis of another metformin complex with cobalt, [Co(Met)₃][CoCl₄]Cl·3H₂O, revealed a complex salt structure with an octahedral Co(III) cation and a tetrahedral Co(II) anion. mdpi.com These studies highlight the structural diversity of biguanide derivatives in the solid state.

Table 5: Crystallographic Data for Selected Biguanide Derivative Complexes mdpi.com

| Compound | Crystal System | Space Group |

|---|---|---|

| [Co(C₄H₁₁N₅)₃][CoCl₄]Cl·3H₂O | Monoclinic | P2₁/n |

Note: A crystal structure for this compound was not found in the searched sources. The data presented is for related biguanide derivatives.

Hirshfeld Surface Analysis for Intermolecular Interactions

The analysis generates a three-dimensional surface mapped with properties such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. mdpi.com Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer, weaker contacts. mdpi.comnih.gov For biguanide derivatives, which are rich in hydrogen bond donors (N-H groups) and acceptors (imine nitrogens), these interactions are paramount in dictating their supramolecular architecture. nih.govresearchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.govnih.gov These plots display the distribution of internal (di) versus external (de) distances from the surface to the nearest nucleus. For a compound like this compound, the fingerprint plot would be expected to show significant contributions from specific interactions. Studies on related structures reveal that H···H interactions typically account for the largest portion of the crystal packing. nih.govnih.gov Other major contributions arise from C···H/H···C contacts, reflecting the importance of the phenyl and ethyl groups in the packing, and N···H/H···N interactions, which are characteristic of the hydrogen bonding within the biguanide moiety. nih.govnih.gov

Table 1: Typical Intermolecular Contacts in Biguanide-like Crystal Structures Identified by Hirshfeld Surface Analysis

| Interaction Type | Typical Contribution (%) | Description |

| H···H | 40 - 70% | Represents the most frequent contact, arising from the abundance of hydrogen atoms on the molecular surface. nih.govnih.gov |

| C···H / H···C | 10 - 40% | Interactions involving the aromatic and aliphatic hydrocarbon portions of the molecule. nih.govnih.gov |

| N···H / H···N | 2 - 16% | Crucial hydrogen bonding interactions involving the biguanide functional group, often forming dimers or chains. nih.govnih.gov |

| O···H / H···O | 6 - 10% | Significant in solvated crystals or compounds with hydroxyl groups, contributing to hydrogen bond networks. nih.govnih.gov |

| C···C | ~2.5% | Indicates π-π stacking interactions between aromatic rings. nih.gov |

Note: The percentages are illustrative based on published data for structurally related compounds and may vary for the specific title compound.

By analyzing these interactions, researchers can understand how the introduction of the 2-methylphenyl group influences the crystal packing compared to other derivatives like metformin or phenformin. The steric hindrance and electronic properties of the methyl substituent on the phenyl ring can lead to unique packing motifs, which can be comprehensively detailed through Hirshfeld surface analysis. mdpi.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules from first principles. uobabylon.edu.iqmdpi.com For this compound, DFT calculations provide critical insights into its geometry, stability, and electronic landscape. uobabylon.edu.iqresearchgate.net These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties.

A key aspect of biguanide chemistry that DFT helps to elucidate is the extensive electron delocalization across the N-C-N-C-N backbone. researchgate.netjneonatalsurg.com This delocalization is responsible for the high basicity of the biguanide moiety and its ability to exist in multiple tautomeric forms. researchgate.netjneonatalsurg.com DFT studies can determine the relative energies of these tautomers, revealing the most stable form of the molecule. researchgate.net For biguanides, the tautomer with extensive conjugation and specific protonation sites is generally favored. science.gov

DFT calculations also allow for the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution on the molecular surface. researchgate.netjneonatalsurg.com These maps show electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting how the molecule will interact with biological targets or other molecules. jneonatalsurg.com In biguanide derivatives, the nitrogen atoms of the guanidine (B92328) groups typically show negative electrostatic potential, making them key sites for hydrogen bonding and protonation. researchgate.net

Table 2: Representative Data from DFT Calculations on Biguanide Derivatives

| Calculated Property | Typical Finding/Value | Significance |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles for the lowest energy conformer. | Provides the most stable 3D structure of the molecule. uobabylon.edu.iq |

| Tautomer Stability | Relative energies show the most stable tautomeric form. | Crucial for understanding reactivity and biological interactions. researchgate.net |

| HOMO-LUMO Gap | Energy difference between frontier orbitals. | Indicates chemical reactivity and electronic stability. researchgate.net |

| MESP Analysis | Visualization of charge distribution. | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.netjneonatalsurg.com |

| Protonation Site | The terminal N6 position is often the preferred site. | Explains the high basicity and behavior in biological systems. researchgate.net |

Note: Values are generalized from studies on biguanide structures. Specific values for this compound would require dedicated calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govremedypublications.com This method is instrumental in drug discovery for understanding how a molecule like this compound might interact with a biological target at the atomic level. nih.govresearchgate.net The primary goal of docking is to identify the most favorable binding mode of the ligand within the active site of the receptor and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. bioinformation.net

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. bioinformation.net A docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket. remedypublications.com Each potential pose is evaluated using a scoring function that estimates the binding free energy, with lower energy scores typically indicating a more stable interaction. bioinformation.nettridhascholars.org

For biguanide derivatives, docking studies have been performed on various targets to elucidate their mechanisms of action. nih.govbioinformation.net These simulations often reveal that the biguanide moiety is crucial for binding, forming key hydrogen bonds with amino acid residues in the active site, such as arginine, glutamate, and tyrosine. nih.govbioinformation.net The protonated, cationic form of the biguanide can also form strong electrostatic interactions. d-nb.info The N1-(2-(2-Methylphenyl)ethyl) substituent would be explored for its role in fitting into hydrophobic pockets within the active site, potentially contributing to binding affinity and selectivity. The 2-methyl group on the phenyl ring could influence the orientation within the binding site due to steric effects.

Table 3: Key Parameters in Molecular Docking Simulations

| Parameter | Description | Role in Simulation |

| Binding Affinity (Score) | An estimation of the binding free energy (e.g., in kcal/mol). | Predicts the strength of the ligand-receptor interaction; more negative values indicate stronger binding. bioinformation.net |

| Binding Pose | The predicted 3D orientation and conformation of the ligand in the active site. | Shows the specific interactions between the ligand and protein residues. |

| Hydrogen Bonds | Non-covalent bonds between a hydrogen atom and an electronegative atom (O, N). | Often critical for anchoring the ligand in the correct orientation. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar groups (e.g., phenyl rings, alkyl chains). | Contribute significantly to binding affinity by interacting with nonpolar pockets in the receptor. |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed molecules. | Used to validate docking protocols by comparing the docked pose of a known ligand to its crystal structure pose. |

Prediction of Physicochemical Parameters (e.g., cLogP, pKa) for Mechanistic Insights

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Computational methods are widely used to predict parameters such as the logarithm of the octanol-water partition coefficient (cLogP) and the acid dissociation constant (pKa). researchgate.netnih.gov These predictions provide essential mechanistic insights into how a compound like this compound will behave in a biological system. publish.csiro.auresearchgate.net

cLogP (Calculated LogP): This parameter is a measure of a compound's lipophilicity, or its preference for a nonpolar (lipid-like) environment versus a polar (aqueous) one. mdpi.com Lipophilicity is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For a drug to cross biological membranes, it must have a suitable balance of lipophilicity and hydrophilicity. Quantitative structure-activity relationship (QSAR) studies on biguanide derivatives have shown a parabolic dependence of antimicrobial or anticancer activity on lipophilicity, suggesting an optimal log P value for maximal efficacy. publish.csiro.auresearchgate.net The addition of the 2-methylphenylethyl group to the biguanide scaffold would be expected to significantly increase the cLogP compared to smaller biguanides like metformin.

pKa: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. nih.gov The biguanide functional group is highly basic, with a pKa value typically well above 11.0, meaning it exists almost exclusively in its protonated, cationic form at physiological pH (around 7.4). d-nb.infonih.gov This positive charge is crucial for its mechanism of action, as it facilitates interactions with negatively charged species on cell membranes and within protein binding sites. researchgate.net The basicity of the functional groups is a critical factor, as uncharged molecules may be less effective. researchgate.net Computational algorithms can predict the pKa of the ionizable groups in this compound, confirming its charge state under physiological conditions.

Table 4: Predicted Physicochemical Properties and Their Significance

| Parameter | Predicted Value Range (Illustrative) | Biological Significance |

| cLogP | 2.0 - 4.0 | Influences membrane permeability and absorption. An optimal value is often required for biological activity. publish.csiro.auresearchgate.net |

| pKa | > 11.0 | Determines the charge state of the molecule. The highly basic nature ensures it is protonated at physiological pH, which is crucial for target interaction. d-nb.infonih.gov |

| LogD (at pH 7.4) | < cLogP | The distribution coefficient at a specific pH; for a strong base, this value is significantly lower than LogP, indicating higher aqueous solubility of the ionized form. nih.gov |

| Topological Polar Surface Area (TPSA) | 80 - 100 Ų | Predicts transport properties such as cell permeability. |

Note: The predicted value ranges are estimates for a molecule of this structure and would need to be confirmed with specific software.

Pharmacological and Biological Research Perspectives on N1 2 2 Methylphenyl Ethyl Biguanide Preclinical and in Vitro Studies

Mechanisms of Action at the Cellular and Molecular Level4.1.1. Mitochondrial Targeting and Bioenergetic Modulation4.1.1.1. Inhibition of Oxidative Phosphorylation (OXPHOS)4.1.1.2. Selective Inhibition of Mitochondrial Respiratory Complex I4.1.1.3. Impact on Cellular Energy Metabolism and Glycolysis4.1.2. Influence on Specific Cellular Signaling Pathways4.1.2.1. AMP-Activated Protein Kinase (AMPK) Pathway Activation

Further research and publication in peer-reviewed journals are necessary before a scientifically accurate article on the preclinical and in vitro pharmacological perspectives of N1-(2-(2-Methylphenyl)ethyl)-biguanide can be composed.

Influence on Specific Cellular Signaling Pathways

Modulation of Hypoxia-Inducible Factor (HIF-1) Activation

This compound, also known as 2-(2-methylphenyl)ethylbiguanide, has demonstrated notable activity as an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activation. HIF-1 is a critical transcription factor that enables cellular adaptation to low oxygen (hypoxic) conditions, a common feature of the tumor microenvironment. nih.gov Its activation promotes angiogenesis, metabolic reprogramming, and other processes that support tumor survival and growth. nih.govnih.gov

In preclinical studies, this compound (referred to as compound 7 in a key study) was identified as a more potent inhibitor of HIF-1 activation than its parent compound, phenformin. nih.gov Under hypoxic conditions, this ortho-methyl analog showed significant inhibitory effects on the transactivation of a HIF-1 reporter gene in human colon cancer HCT116 cells. nih.gov The potency of this inhibition highlights the compound's potential to counteract adaptive responses in tumor cells. nih.gov

The inhibitory concentration (IC₅₀) for HIF-1α transactivation further quantifies this effect, showcasing the compound's enhanced activity compared to phenformin.

Table 1: Inhibition of Hypoxia-Inducible Factor (HIF-1α) Transactivation

| Compound | IC₅₀ (µM) nih.gov |

|---|---|

| Phenformin | 10.9 |

| This compound | 3.3 |

This table is interactive. Users can sort and filter the data.

Suppression of Unfolded Protein Response (UPR)-Mediated Transactivation

The Unfolded Protein Response (UPR) is another crucial cellular stress response pathway, activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). nih.gov While initially a pro-survival mechanism, chronic UPR activation can be co-opted by cancer cells to support their growth and survival under stressful conditions. nih.gov

This compound has been shown to be a potent suppressor of UPR-mediated transactivation. nih.gov Specifically, it inhibits the activation of X-box binding protein 1 (XBP1), a key transcription factor in the UPR pathway. Research has demonstrated that this compound possesses considerably more potent inhibitory effects on UPR activation than phenformin, indicating that the structural modification enhances its interaction with targets in this pathway. nih.gov

The relative potency is detailed in the table below, which shows the inhibitory concentration required to suppress XBP1 activation in HCT116 cells under conditions of glucose deprivation.

Table 2: Inhibition of UPR (XBP1) Activation

| Compound | IC₅₀ (µM) nih.gov |

|---|---|

| Phenformin | 9.9 |

| This compound | 2.8 |

This table is interactive. Users can sort and filter the data.

Interaction with Other Molecular Targets

Beyond its effects on HIF-1 and the UPR, the biguanide (B1667054) structure suggests potential interactions with a range of other molecular targets, drawing from research on the broader class of biguanide derivatives.

Recruitment and Interaction with Endogenous Metal Ions (e.g., Zn²⁺)

Biguanides are recognized for their capacity to act as N-donor bidentate ligands, enabling them to form stable complexes with various transition metals, including endogenous zinc ions (Zn²⁺). researchgate.net This metal-binding property is increasingly considered to be linked to the mechanism of action for biguanide analogs like metformin (B114582) and phenformin. researchgate.net The formation of a biguanide-Zn²⁺ complex can alter the biological activity of both the compound and the metal ion, potentially mediating downstream effects. semanticscholar.org

Inhibition of Proteolytic Enzymes (e.g., Cysteinyl Cathepsins)

A significant consequence of the interaction with Zn²⁺ is the potential for biguanides to inhibit certain proteolytic enzymes. Phenformin, a close structural analog of this compound, serves as a model for how these compounds can recruit endogenous Zn²⁺ to inhibit cysteinyl cathepsins. semanticscholar.org Cysteinyl cathepsins are proteases that can become overly active in various diseases, and Zn²⁺ is a natural inhibitor of these enzymes. semanticscholar.orgnih.gov The proposed mechanism involves the phenformin-Zn²⁺ complex binding to the active site of the protease, thereby blocking its catalytic activity. semanticscholar.org This suggests that the biguanide structure is a modifiable pharmacophore for developing therapeutic inhibitors of cysteinyl cathepsins. semanticscholar.org

Modulation of Enzyme Activity (e.g., α-Glucosidase, Cholinesterase)

The therapeutic utility of biguanides has prompted investigation into their effects on other enzyme systems. While the primary antidiabetic mechanism of biguanides is not the inhibition of α-glucosidase, the search for novel antidiabetic agents has explored this possibility for various compounds. researchgate.net

More directly, studies have synthesized and screened series of biguanide ligands and their metal complexes for their ability to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key targets in Alzheimer's disease research. semanticscholar.orgscience.gov These studies indicate that the biguanide scaffold can be adapted to inhibit these enzymes, although specific data for this compound is not yet available. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

The enhanced potency of this compound in inhibiting HIF-1 and UPR activation compared to phenformin is a direct result of its specific chemical structure. SAR studies focusing on the substitution pattern on the phenyl ring of phenylethyl biguanide analogs have provided clear insights into the determinants of this activity. nih.gov

The introduction of a methyl group onto the phenyl ring significantly affects the compound's biological activity, with the position of the substituent being critical.

Ortho-substitution : Placing the methyl group at the ortho (2-position) of the phenyl ring, as in this compound, results in a marked increase in inhibitory potency against both HIF-1 and UPR activation compared to the unsubstituted phenformin. nih.gov

Meta- and Para-substitution : Moving the methyl group to the meta (3-position) or para (4-position) results in compounds with significantly reduced activity. The para-substituted analog, in particular, shows a dramatic loss of potency. nih.gov

These findings suggest that the ortho-methyl group may induce a conformational preference or engage in specific steric or electronic interactions within the binding site of its molecular target(s) that are favorable for inhibitory activity. The decreased activity of the meta and para analogs underscores the high degree of structural specificity required for potent inhibition of these stress response pathways. nih.gov

Table 3: Structure-Activity Relationship of Phenyl-Substituted Analogs on HIF-1α Activation

| Compound | Substitution Position | IC₅₀ (µM) nih.gov |

|---|---|---|

| Phenformin | Unsubstituted | 10.9 |

| This compound | Ortho-methyl | 3.3 |

| N1-(2-(3-Methylphenyl)ethyl)-biguanide | Meta-methyl | 7.9 |

| N1-(2-(4-Methylphenyl)ethyl)-biguanide | Para-methyl | > 50 |

This table is interactive. Users can sort and filter the data.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-methylphenyl)ethylbiguanide |

| Phenformin |

| Metformin |

| N1-(2-(3-Methylphenyl)ethyl)-biguanide |

Correlation of Chemical Structure with Inhibitory Activity

The chemical architecture of this compound is intrinsically linked to its biological activity. As a derivative of phenformin, its structure features an arylethylbiguanide scaffold. Research into a series of biguanide derivatives has demonstrated that the presence of a monocationic group, such as biguanide, at physiological pH is a necessary feature for its biological effects. researchgate.net

In comparative studies, this compound, also referred to as compound 7 in some literature, has shown more potent inhibitory effects on hypoxia-inducible factor-1 (HIF-1) and the unfolded protein response (UPR) activation than its parent compound, phenformin. researchgate.net Specifically, the introduction of a methyl group onto the phenyl ring was found to significantly enhance these activities. researchgate.net

Influence of Substituent Position and Nature on Biological Effects

The position and nature of substituents on the phenyl ring of the arylethylbiguanide scaffold play a critical role in modulating biological activity. The presence of a methyl or chloro group at any position on the phenyl ring has been shown to considerably enhance inhibitory activities against HIF-1 and selective cytotoxicity against cancer cells under glucose deprivation. researchgate.net

Role of Hydrophobicity and Charge State in Cellular Uptake and Potency

The cellular uptake and subsequent potency of biguanides are influenced by their hydrophobicity and charge state. Biguanides, including this compound, are monocationic under physiological conditions, a characteristic that is essential for their biological activity. researchgate.net The positive charge is thought to facilitate interactions with the negatively charged cell membrane.

Identification of Key Molecular Features for Mitochondrial Access

Preclinical studies on various biguanides have identified specific molecular features that govern their access to mitochondria, which is a primary site of action for this class of compounds. The uptake into mitochondria is a highly selective process and does not appear to occur via passive diffusion. nih.govnih.gov

Key determinants for mitochondrial access include the nature of the substitution on the biguanide moiety. For instance, direct conjugation of a phenyl group and bis-substitution of the biguanide moiety have been shown to prevent uptake into mitochondria, regardless of the compound's hydrophobicity. nih.govnih.gov this compound, which possesses a phenylethyl group rather than a directly conjugated phenyl group and is not bis-substituted, retains the structural characteristics that are permissive for mitochondrial accumulation. This ability to enter mitochondria is a prerequisite for the inhibition of mitochondrial respiratory complex I, a key mechanism of action for many biguanides. nih.govnih.gov

Preclinical Investigations of Biological Activities (In Vitro and Cellular Models)

Anticancer Properties in Specific Cancer Cell Lines

This compound has demonstrated notable anticancer properties in preclinical cellular models. In studies utilizing the human colon cancer cell line HT29, this compound exhibited excellent selective cytotoxicity, particularly under conditions of glucose deprivation which mimic the tumor microenvironment. researchgate.net

The potency of this compound was found to be superior to that of phenformin. It displayed a more potent inhibitory effect on the activation of HIF-1 and the UPR, both of which are critical adaptive responses for cancer cell survival under stress conditions like hypoxia and nutrient deprivation. researchgate.net The IC50 values for the inhibition of HIF-1 and UPR-mediated transcriptional activation were significantly lower for the ortho-methylphenyl derivative compared to phenformin. researchgate.netnih.gov Furthermore, this compound was shown to suppress the expression of HIF-1α protein induced by hypoxia and also suppressed the secretion of vascular endothelial growth factor-A, a key promoter of angiogenesis. researchgate.net

| Compound | Cancer Cell Line | Condition | Observed Effect | Relative Potency |

|---|---|---|---|---|

| This compound | HT29 (Colon Cancer) | Glucose Deprivation | Selective Cytotoxicity | Higher than Phenformin researchgate.net |

| This compound | HT29 (Colon Cancer) | Hypoxia | Inhibition of HIF-1 Activation | ~5-fold higher than Phenformin researchgate.net |

| This compound | HT29 (Colon Cancer) | Glucose Deprivation | Inhibition of UPR Activation | Higher than Phenformin researchgate.net |

Antimicrobial and Antifungal Efficacy in Microbial Models

While direct studies on the antimicrobial and antifungal efficacy of this compound are limited, research on structurally similar biguanides provides some perspective. The biguanide class of compounds is known for its antimicrobial properties.

In a study investigating the antifungal potential of biguanides, phenformin was found to have direct antifungal activity against the yeast Candida glabrata. nih.govnih.gov The minimum inhibitory concentration (MIC50) of phenformin against C. glabrata was determined to be 2.09 ± 0.04 mg/mL. nih.govnih.gov Furthermore, biguanides were shown to enhance the activity of several antifungal drugs, such as voriconazole and fluconazole, against both wild-type and resistant isolates of C. glabrata. nih.govnih.gov Given the structural similarity, it is plausible that this compound may exhibit similar antifungal properties, although specific studies are required to confirm this.

Information on the specific antibacterial activity of this compound in microbial models is not currently available in the reviewed literature.

| Compound | Fungal Strain | Activity Metric | Result |

|---|---|---|---|

| Phenformin (structural analog) | Candida glabrata | MIC50 | 2.09 ± 0.04 mg/mL nih.govnih.gov |

Anti-Angiogenic Effects in In Vitro Assays

The process of angiogenesis, the formation of new blood vessels, is a critical component in tumor growth and metastasis. nih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. nih.gov Research into the anti-angiogenic properties of various compounds is often conducted through in vitro assays using vascular endothelial cells, such as human umbilical vein endothelial cells (HUVECs). nih.govwaocp.org These assays can assess a compound's ability to inhibit key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation. waocp.org

While direct studies on the anti-angiogenic effects of this compound are not extensively detailed in the available literature, the broader class of biguanide derivatives has been a subject of interest. For instance, studies have investigated the effects of various inhibitors on the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial for angiogenesis. waocp.org In vitro models, such as co-cultures of HUVECs and normal human dermal fibroblasts (NHDFs), are utilized to evaluate the ability of compounds to disrupt the formation of endothelial networks. nih.gov The effects are often quantified by observing morphological changes and calculating the percentage area covered by the endothelial cells. nih.gov

Future in vitro angiogenesis assays to evaluate this compound could include:

HUVEC Proliferation Assay: To determine the effect of the compound on the growth of endothelial cells.

Tube Formation Assay: To assess the compound's ability to inhibit the formation of capillary-like structures by HUVECs.

Wound Healing/Migration Assay: To evaluate the impact on endothelial cell migration, a key step in angiogenesis.

Effects on Protease Activity in Enzyme Assays

Proteases are enzymes that catalyze the breakdown of proteins and are involved in a vast array of physiological and pathological processes. The activity of proteases can be quantified using various enzyme assays, often employing a substrate that, when cleaved by the protease, produces a detectable signal. A common method is the caseinolytic assay, where the digestion of casein by a protease liberates amino acids like tyrosine, which can then be quantified. nih.gov

A standard protocol to assess the effect of this compound on a specific protease would involve:

Incubating the purified protease with varying concentrations of the compound.

Adding a suitable substrate to initiate the enzymatic reaction.

Measuring the rate of product formation over time using a spectrophotometer or other appropriate detection method.

Comparing the activity of the protease in the presence of the compound to a control without the compound to determine the extent of inhibition or activation.

Research on Metal Complexes of Biguanide Derivatives

Biguanides are recognized for their ability to act as excellent N-donor bidentate ligands, readily forming stable complexes with a wide range of transition metals. nih.govresearchgate.net This coordination to metal centers can significantly alter and often enhance the pharmacological profile of the parent biguanide, leading to improved therapeutic properties and a broader spectrum of activity. nih.govresearchgate.net

Synthesis and Characterization of Organometallic Ir(III) Complexes with Biguanide Ligands

The synthesis of organometallic iridium(III) complexes with biguanide ligands has been a subject of significant interest. A general procedure for synthesizing such complexes involves the reaction of a chlorido-bridged Ir(III) dimer with the desired biguanide ligand in an anhydrous solvent like methanol, typically in the presence of a base such as triethylamine. acs.org The reaction mixture is heated under an inert atmosphere to facilitate the complex formation. acs.org The resulting complexes can then be purified using techniques like recrystallization or column chromatography. acs.org

These organoiridium(III) complexes are characterized using a variety of analytical techniques to confirm their structure and composition. acs.orgfigshare.com

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | To elucidate the structure of the complex in solution. |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | To determine the mass-to-charge ratio of the complex, confirming its molecular weight. |

| Elemental Analysis | To determine the elemental composition of the synthesized complex. |

| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state. |

Antimicrobial Activity of Biguanide-Metal Complexes

The coordination of biguanide derivatives to metal centers has been shown to result in complexes with potent antimicrobial activity. nih.gov Organometallic Ir(III) complexes containing a chelated biguanide ligand have demonstrated significant efficacy against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. acs.orgfigshare.com Notably, some of these complexes have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.orgfigshare.com

The antimicrobial potency of these complexes is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. acs.org

Table of Antimicrobial Activity of Representative Biguanide-Iridium(III) Complexes

| Complex Type | Target Microorganism | MIC Range (µg/mL) |

| Ir(III) complexes with N-substituted biguanides | S. pyogenes | 0.125 - 1 |

| Ir(III) complexes with N-substituted biguanides | S. epidermidis | 0.125 - 1 |

| Ir(III) complexes with N-substituted biguanides | C. neoformans | 0.25 - 1 |

| Ir(III) complexes with N-substituted biguanides | C. albicans | 0.25 - 1 |

Data synthesized from research on various N-substituted biguanide Ir(III) complexes. acs.org

Mechanism of Action of Biguanide-Metal Complexes

The enhanced antimicrobial activity of biguanide-metal complexes is attributed to several factors. It is believed that the organometallic complexes may act as delivery vehicles, transporting the active biguanide ligand into the microbial cells. acs.orgfigshare.com The biguanides themselves are known to disrupt microbial membranes, and this activity can be potentiated when delivered as part of a metal complex. google.com

Investigations into the mechanism of action suggest that the complexes can overcome resistance mechanisms that may render the free biguanide ligand inactive. acs.org Furthermore, the metal center itself can contribute to the antimicrobial effect. The complexes have been shown to be stable in biological media, which is a crucial factor for their therapeutic potential. acs.orgfigshare.com An important finding is that these organometallic complexes often exhibit low cytotoxicity towards mammalian cells, indicating a high degree of selectivity for microbial targets. acs.orgfigshare.com

Future Research Directions and Conceptual Advancements for N1 2 2 Methylphenyl Ethyl Biguanide

Exploration of Novel Biguanide (B1667054) Scaffold Designs for Enhanced Target Modulation

The foundational biguanide structure, characterized by two guanidine (B92328) groups, offers a versatile platform for chemical modification. jneonatalsurg.com Future research will undoubtedly focus on the rational design of novel biguanide scaffolds to enhance target modulation, moving beyond the serendipitous discoveries of the past. The goal is to create derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Homologation studies, which involve systematically altering the length of linker chains, have already shown promise in yielding highly potent biguanide derivatives. researchgate.net For a compound like N1-(2-(2-Methylphenyl)ethyl)-biguanide, this could involve modifying the ethyl linker or the 2-methylphenyl group to optimize interactions with biological targets. The lipophilicity and electronic properties of substituents on the aryl ring are critical determinants of cellular penetration and activity. researchgate.net

Structural biology will play a pivotal role in this endeavor. Understanding the precise binding modes of biguanides to their targets, such as mitochondrial complex I, is crucial. researchgate.net Cryo-electron microscopy and enzyme kinetics can reveal how these molecules interact within the quinone-binding channel and other potential sites, providing a structural basis for the rational design of new and more effective biguanides. researchgate.net

Development of Advanced In Vitro and Ex Vivo Research Models for Mechanistic Elucidation

To unravel the intricate mechanisms of action of this compound, the development of more sophisticated research models is paramount. While traditional cell culture systems have been valuable, they often fail to recapitulate the complexity of human physiology. nih.gov

The future lies in the adoption of advanced in vitro and ex vivo models. Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer a more physiologically relevant environment to study drug responses. bmrat.org For investigating the effects of biguanides on angiogenesis, for instance, 3D matrices that mimic the extracellular environment can provide a more accurate representation of human tissues. bmrat.org

Furthermore, the "organ-on-a-chip" (OOAC) technology stands out as a groundbreaking platform. bmrat.org These microscale biomimetic systems can recreate the physiological environments of human organs, allowing for a more precise examination of drug metabolism and efficacy in a human-relevant context. bmrat.org For a compound like this compound, such models could elucidate its effects on specific organs and cell types with unprecedented detail. The use of human-derived samples in these models will be crucial for bridging the gap between preclinical findings and clinical applications. bmrat.org

Integration of Cheminformatics and Artificial Intelligence in Biguanide Derivative Discovery

The discovery and optimization of novel biguanide derivatives like this compound will be significantly accelerated by the integration of cheminformatics and artificial intelligence (AI). nih.gov These computational tools can analyze vast chemical spaces and predict the properties of new molecules, moving experiments from the laboratory to a virtual environment. nih.gov

Molecular fingerprints, which encode the chemical structures of molecules into a format that AI can process, are a cornerstone of this approach. pharmafeatures.com By using these fingerprints, researchers can efficiently screen large virtual libraries of compounds and identify promising candidates for synthesis and testing. pharmafeatures.com This data-driven approach promises to make the discovery of biguanide derivatives more efficient and cost-effective. nih.gov

Research on the Therapeutic Potential of Biguanides in Non-Metabolic Diseases (excluding human trials)

While biguanides are well-established in the treatment of type 2 diabetes, a growing body of preclinical evidence suggests their potential in a range of non-metabolic diseases. nih.govjneonatalsurg.com Future research on this compound will likely explore these untapped therapeutic avenues, with a particular focus on cancer.

Preclinical studies have demonstrated the antitumor activities of biguanides like metformin (B114582) and phenformin. nih.gov These compounds can induce energetic stress in cancer cells by inhibiting oxidative phosphorylation, a process that transformed cells are often more vulnerable to. nih.govmcgill.ca The sensitivity of cancers with mutations in respiratory complex I to biguanides suggests a potential for a favorable therapeutic index. mcgill.ca Research into biguanides has also shown potential applications in anti-aging and cardiovascular disease prevention. gii.co.jp

Furthermore, biguanides have demonstrated antimicrobial properties. gii.co.jp For example, chlorhexidine, a biguanide-based compound, is a key component in antiseptics and disinfectants due to its broad-spectrum activity against bacteria, fungi, and viruses. gii.co.jp Investigating the potential of novel biguanides like this compound as anticancer or antimicrobial agents in preclinical models is a promising area for future exploration.

Investigating the Impact of Biguanides on Cellular Adaptation and Stress Response Systems

Cells possess intricate systems to adapt to various forms of stress, and biguanides are known to modulate these pathways. wordpress.comyoutube.com Understanding how this compound impacts cellular adaptation and stress response systems will provide critical insights into its mechanism of action and potential therapeutic effects.

A key area of investigation is the endoplasmic reticulum (ER) stress signaling pathway. Metformin has been shown to differentially activate branches of the unfolded protein response (UPR), a key component of the ER stress response, without inducing apoptosis in cardiomyocytes. nih.gov This suggests a protective role in certain contexts.

Moreover, biguanides can induce metabolic stress, forcing cancer cells to undergo extensive metabolic reprogramming to survive. nih.gov Targeting these adaptive metabolic pathways has shown promise in enhancing the efficacy of biguanides in preclinical cancer models. nih.gov Research has also indicated that the antidiabetic effects of metformin may require the action of growth differentiation factor 15 (GDF15), a protein involved in the cellular stress response. biotech-spain.com Investigating how this compound influences these stress response pathways could reveal novel therapeutic strategies and a deeper understanding of its biological activity.

Q & A

Q. What are the optimal synthetic routes for N1-(2-(2-Methylphenyl)ethyl)-biguanide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via microwave-assisted one-step reactions, which reduce reaction times and improve yields compared to traditional methods. For example, microwave irradiation enables rapid coupling of 2-(2-methylphenyl)ethylamine with cyanoguanidine under controlled temperatures (80–100°C) . Alternative routes involve nitrite precursors derived from 2-methylphenylethanol, which undergo pyrolysis to generate intermediates for subsequent biguanide formation . Key parameters include solvent selection (e.g., ethanol or DMF), stoichiometric ratios (1:1.2 for amine:cyanoguanidine), and purification via recrystallization using ethanol/water mixtures.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm N-H stretches (3100–3300 cm⁻¹) and C=N/C-N vibrations (1600–1700 cm⁻¹) specific to the biguanide core .

- NMR : H NMR detects aromatic protons (δ 6.8–7.3 ppm for the o-tolyl group) and methylene/methyl groups (δ 2.3–3.5 ppm). C NMR identifies the guanidine carbon (δ 157–160 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. ESI-MS in positive mode confirms the molecular ion peak at m/z 191.23 .

Q. How can researchers ensure compound stability during storage and handling?

- Methodological Answer : Stability tests indicate the compound degrades under prolonged exposure to light or humidity. Recommendations include:

- Storage in amber vials at –20°C under inert gas (N₂/Ar).

- Use of desiccants (silica gel) in storage containers.

- Regular purity checks via TLC (silica gel, chloroform:methanol 9:1) to monitor hydrolysis byproducts like substituted s-triazines .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s selective cytotoxicity in tumor microenvironments?

- Methodological Answer : Under glucose deprivation, the compound inhibits mitochondrial complex I, elevating AMP/ATP ratios and activating AMPK. This suppresses mTORC1, leading to hyperphosphorylation of 4E-BP1 (eIF4E-binding protein 1), which blocks cap-dependent translation and induces apoptosis . Experimental validation involves:

Q. How can conflicting data on the compound’s antitumor efficacy across studies be resolved?

- Methodological Answer : Discrepancies arise from variations in experimental models (e.g., 2D vs. 3D tumor spheroids) and microenvironmental conditions (hypoxia, nutrient availability). To address this:

- Standardize glucose concentrations (e.g., 5 mM vs. 1 mM) and oxygen levels (normoxic vs. 1% O₂).

- Use isogenic cell lines with differing metabolic profiles (e.g., KRAS-mutant vs. wild-type) to assess context-dependent efficacy .

- Cross-validate findings using patient-derived xenograft (PDX) models and transcriptomic profiling (RNA-seq) of treated tumors.

Q. What strategies optimize the compound’s use in coordination chemistry (e.g., vanadyl complexes)?

- Methodological Answer : The biguanide moiety acts as a bidentate ligand, forming stable complexes with vanadyl ions (VO²⁺). Synthesis involves:

- Reacting this compound with VOSO₄ in methanol/water (pH 6–7) at 60°C.

- Characterization via UV-Vis (d-d transitions at 450–500 nm) and EPR to confirm square-pyramidal geometry .

- Applications: These complexes exhibit enhanced catalytic activity in oxidation reactions (e.g., styrene epoxidation) compared to free ligands.

Q. What are the critical considerations for designing dose-response studies in metabolic disorder models?

- Methodological Answer :

- In vivo models : Use db/db mice or high-fat diet-induced obese rats to assess glucose tolerance (OGTT) and insulin sensitivity (hyperinsulinemic-euglycemic clamps).

- Dose range : 50–200 mg/kg/day orally; monitor hepatic gluconeogenesis markers (PEPCK, G6Pase) via qPCR .

- Safety thresholds : Evaluate renal/hepatic toxicity via serum creatinine, ALT, and AST levels at escalating doses .

Data Contradiction Analysis

Q. Why do some studies report potent AMPK activation while others show negligible effects?

- Methodological Answer : Contradictions stem from cell-type-specific expression of AMPK isoforms (α1 vs. α2) and off-target effects on mitochondrial ROS. Resolve by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。